molecular formula C6H2Cl2F2N4 B12842716 1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)- CAS No. 53338-43-5

1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-

Cat. No.: B12842716
CAS No.: 53338-43-5
M. Wt: 239.01 g/mol
InChI Key: PZGMLTAAQVVZHG-UHFFFAOYSA-N
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Description

5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine: is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyrazines This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 5,6-dichlorofurazano[3,4-b]pyrazine with difluoromethylating agents . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Solvents like dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF) are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine involves its interaction with molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 5,6-Dichloro-2-(difluoromethyl)-4H-imidazo[4,5-b]pyrazine lies in its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

53338-43-5

Molecular Formula

C6H2Cl2F2N4

Molecular Weight

239.01 g/mol

IUPAC Name

5,6-dichloro-2-(difluoromethyl)-1H-imidazo[4,5-b]pyrazine

InChI

InChI=1S/C6H2Cl2F2N4/c7-1-2(8)12-6-5(11-1)13-4(14-6)3(9)10/h3H,(H,11,12,13,14)

InChI Key

PZGMLTAAQVVZHG-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(C(=N1)Cl)Cl)N=C(N2)C(F)F

Origin of Product

United States

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